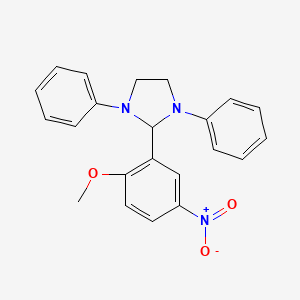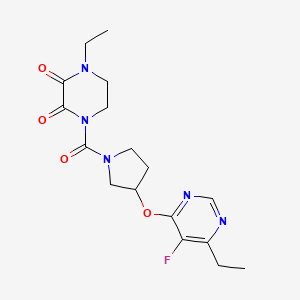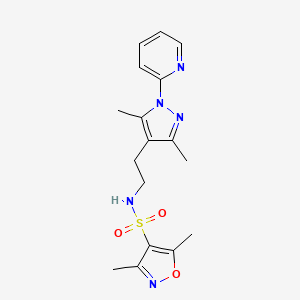![molecular formula C12H19F3N2O5 B3007025 (2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 76931-92-5](/img/structure/B3007025.png)
(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid" is a complex molecule that likely involves a pyrrolidine backbone with specific functional groups attached. Pyrrolidine derivatives are of significant interest in the field of organic chemistry due to their presence in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through a series of reactions including condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation . The acylation of these compounds can be further achieved using acid chlorides in the presence of Lewis acids, with boron trifluoride-diethyl ether being an efficient catalyst . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The X-ray molecular structure analysis of related compounds, such as 3-acyltetramic acids, reveals the intricacies of their three-dimensional conformation . Such analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the trifluoroacetylation at the β position of the pyrrole ring has been observed in trifluoroacetic acid, which suggests that the trifluoroacetyl group can be introduced under certain conditions . This reaction is influenced by the participation of other functional groups, such as an amino group, which can remotely control the electrophilic substitution reaction . This information could be relevant when considering the chemical reactions involving the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and the substituents present on the ring. The introduction of different acyl groups can significantly alter the compound's reactivity, solubility, and stability . Trifluoroacetic acid, a component of the compound , is known for its strong acidity and ability to act as a solvent or reagent in various organic reactions . Understanding these properties is essential for the practical application and handling of these compounds in a laboratory setting.
Scientific Research Applications
Influenza Neuraminidase Inhibition
(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has been used in the synthesis of potent inhibitors of influenza neuraminidase. These inhibitors, particularly A-192558, show significant activity against different strains of the influenza virus. The X-ray crystallographic structure of A-192558 bound to neuraminidase revealed interactions essential for its inhibitory action, such as the carboxylic group's interaction with the enzyme's active site and the trifluoroacetamino residue's interaction with a hydrophobic pocket of the enzyme (Wang et al., 2001).
Organocatalysis in Chemical Synthesis
This compound has been used as a catalyst in chemical synthesis. Notably, it catalyzed the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity. The silyl group in this context played crucial roles in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).
Synthesis of Water-Soluble Chiral Diphosphines Ligands
In another application, the compound was used in the synthesis of zwitterionic water-soluble chiral diphosphines ligands with amino acid moieties. These ligands were synthesized based on chiral diphosphines ligand PPM, showcasing the versatility of the compound in synthesizing complex molecules with potential application in asymmetric catalysis (Guo-bing, 2010).
Synthesis of Disubstituted Pyrrolidines and Piperidines
This compound has also been utilized in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, employing a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method offers a mild procedure for introducing different substituents at C-2, such as hydroxy, alkoxy, allyl, alkyl, etc. (Boto et al., 2001).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 2-aminopentanoic acid , which is an α-amino acid that is valeric acid substituted at position 2 by an amino group . Amino acids are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
This typically involves binding to the active site of an enzyme or receptor, leading to a change in the target’s conformation or activity .
Biochemical Pathways
As an α-amino acid derivative, it may be involved in various biochemical pathways related to protein synthesis and metabolism .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
As an α-amino acid derivative, it may influence protein synthesis and metabolism, potentially leading to various cellular effects .
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;3-2(4,5)1(6)7/h6-8H,3-5,11H2,1-2H3,(H,14,15);(H,6,7)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGFFJHFBVJLB-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)


![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)